

Application Notes and Protocols for Asymmetric Total Synthesis of Schizozygane Alkaloids

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Compound of Interest

Compound Name: Schizozygine

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This document provides a detailed overview of contemporary asymmetric total synthesis strategies for schizozygane alkaloids, a family of structurally complex indole alkaloids with potential biological activities. The presented information is curated from recent key publications in the field, offering insights into novel synthetic methodologies, quantitative data on reaction efficiencies, and detailed experimental protocols for pivotal steps.

Introduction to Schizozygane Alkaloids

Schizozygane alkaloids are a class of monoterpenoid indole alkaloids characterized by a highly fused, polycyclic ring system. Their intricate molecular architecture, often featuring multiple stereocenters, has made them challenging targets for synthetic chemists and has spurred the development of innovative and efficient synthetic strategies. These compounds have attracted significant interest due to their potential biological activities, making their efficient and stereocontrolled synthesis a key objective for medicinal chemistry and drug development.

Key Asymmetric Synthesis Strategies

Recent advancements in the field have led to several successful asymmetric total syntheses of schizozygane alkaloids. Two prominent strategies are highlighted below, showcasing divergent and convergent approaches to construct the core skeleton.

Divergent Strategy via a Late-Stage Intermediate

A notable divergent approach, developed by Zhang and Anderson, facilitates the synthesis of multiple schizozygane alkaloids, including (+)-vallesamidine and (+)-14,15-dehydrostrempepiopine, from a common late-stage intermediate.^{[1][2]} This strategy relies on the efficient construction of the A/B/C ring system through a series of key reactions, including an asymmetric Michael addition and a nitro-Mannich/lactamization sequence.^{[1][2]}

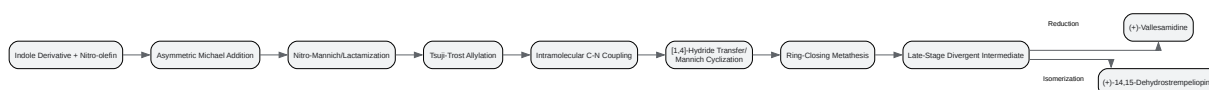
Key Features:

- Asymmetric Michael Addition: Establishes the initial stereocenter.
- Nitro-Mannich/Lactamization: Rapidly builds the core ring structure.
- ^{[3][4]}-Hydride Transfer/Mannich-type Cyclization: A novel method to construct ring E.^[1]
- Diastereoselective Ring-Closing Metathesis: Forms the D ring.^[1]
- Late-Stage Divergence: A C14,C15 alkene intermediate allows for the synthesis of various family members.^{[1][2]}

Quantitative Data Summary:

Step	Reactant s	Catalyst/ Reagent	Product	Yield (%)	Enantiom eric Excess (ee)/Diast ereomeri c Ratio (dr)	Referenc e
Asymmetri c Michael Addition	Indole derivative, Nitro-olefin	Chiral catalyst	Michael adduct	High	High ee	[1] [2]
Nitro- Mannich/L actamizatio n	Michael adduct	Acid/Base	Lactam intermediat e	Good	N/A	[1] [2]
[3] [4] - Hydride Transfer/M annich Cyclization	Advanced intermediat e	Lewis acid	Pentacyclic amine	Moderate	High dr	[1]
Ring- Closing Metathesis	Diene precursor	Grubbs catalyst	Hexacyclic core with C14-C15 double bond	Good	High dr	[1]

Experimental Workflow:



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Caption: Divergent synthesis of schizozygane alkaloids.

Collective Synthesis via Dearomative Cyclization and Heck/Carbonylative Lactamization Cascade

A concise and collective asymmetric total synthesis of four schizozygane alkaloids, including (+)-**schizozygine**, was reported by Zhou et al.^{[3][5][6]} This strategy features two key skeleton-building reactions: a dearomative cyclization of cyclopropanol and a Heck/carbonylative lactamization cascade.^{[3][5][6]}

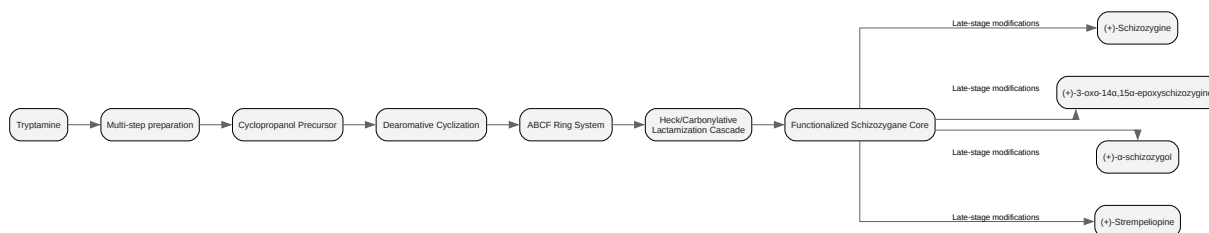
Key Features:

- Dearomative Cyclization of Cyclopropanol: A novel method to construct the ABCF ring system of the schizozygane core.^{[3][5][6]}
- Heck/Carbonylative Lactamization Cascade: Rapidly assembles the hexacyclic core and installs an alkene group.^{[3][5][6]}
- Late-Stage Diversification: Functionalization of the schizozygane core allows for the synthesis of multiple alkaloids in 11-12 steps from tryptamines.^{[3][5][6]}

Quantitative Data Summary:

Step	Reactants	Catalyst/ Reagent	Product	Yield (%)	Enantiomeric Excess (ee)/Diastereomeric Ratio (dr)	Reference
Dearomatization Cyclization	Tryptamine-derived cyclopropanol	Lewis acid	ABCF ring system intermediate	Good	High ee	[3] [5] [6]
Heck/Carbonylative Lactamization	Advanced intermediate with alkene and amine	Palladium catalyst, CO	Hexacyclic schizogygaine core	Good	High dr	[3] [5] [6]
Late-Stage Epoxidation	Schizogygaine core	m-CPBA	(+)-3-oxo-14 α ,15 α -epoxyschizogygine	Moderate	N/A	[3] [5] [6]
Late-Stage Reduction	Schizogygaine core	Reducing agent	(+)- α -schizogygoline	High	N/A	[3] [5] [6]

Synthetic Pathway:



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Caption: Collective synthesis of four schizogyane alkaloids.

Detailed Experimental Protocols

The following are representative protocols for key reactions in the asymmetric total synthesis of schizogyane alkaloids. These are generalized procedures and may require optimization based on the specific substrate and desired scale.

Protocol 1: Asymmetric Michael Addition (General Procedure)

Objective: To establish the initial chirality in the synthesis.

Materials:

- Indole derivative (1.0 equiv)
- Nitro-olefin (1.2 equiv)
- Chiral catalyst (e.g., a chiral amine or metal complex, 0.1 equiv)

- Anhydrous solvent (e.g., dichloromethane, toluene)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried flask under an inert atmosphere, add the indole derivative and the chiral catalyst.
- Dissolve the solids in the anhydrous solvent.
- Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
- Add the nitro-olefin dropwise to the stirred solution.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
- Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Heck/Carbonylative Lactamization Cascade (General Procedure)

Objective: To rapidly construct the hexacyclic core of the schizozygane alkaloids.

Materials:

- Alkene- and amine-containing intermediate (1.0 equiv)
- Palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv)
- Ligand (e.g., a phosphine ligand, 0.2 equiv)
- Carbon monoxide (CO) atmosphere (balloon or high pressure)
- Base (e.g., triethylamine, 2.0 equiv)
- Anhydrous solvent (e.g., acetonitrile, DMF)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried Schlenk flask or high-pressure vessel, add the starting intermediate, palladium catalyst, and ligand.
- Evacuate and backfill the vessel with an inert atmosphere three times.
- Add the anhydrous solvent and the base via syringe.
- Purge the vessel with carbon monoxide and maintain a CO atmosphere.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and carefully vent the CO atmosphere in a fume hood.
- Dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the hexacyclic lactam.

Conclusion

The asymmetric total synthesis of schizozygane alkaloids remains a vibrant area of research, driving the development of novel synthetic methodologies. The strategies outlined in this document, featuring both divergent and collective approaches, highlight the power of modern organic synthesis in accessing complex natural products. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery, facilitating further exploration of this fascinating class of alkaloids and their potential therapeutic applications.

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